N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDJYPDYEKREPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Furan-2-carboxamide: The final step involves the coupling of the thiazole derivative with furan-2-carboxylic acid under amide bond formation conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the furan-2-carboxamide, potentially forming alcohol derivatives.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and antitumor agent.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s uniqueness lies in its cyclohexyl-thiazole backbone. Below is a comparative analysis with key analogs:
Key Observations
- Thiazole vs.
- Substituent Effects :
- The cyclohexyl group in the target increases hydrophobicity, likely enhancing blood-brain barrier penetration compared to polar substituents (e.g., methoxybenzyl in CAS 923226-70-4).
- Furan-2-carboxamide : Common in all analogs, this moiety is critical for hydrogen bonding with biological targets, as seen in antiviral derivatives.
Physicochemical Properties
- Lipophilicity: The cyclohexyl group (logP ~4.5 estimated) increases lipophilicity vs.
- Synthetic Accessibility : Green synthesis methods for carboxamides () could apply to the target, though cyclohexyl-thiazole intermediates may require specialized coupling reagents.
Research Tools and Methodologies
Biological Activity
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to summarize the biological activity of this compound based on diverse sources, including case studies and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure includes a thiazole ring, which is known for contributing to various biological activities due to its ability to interact with biological macromolecules.
Anticancer Activity
Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. For instance, derivatives of thiazoles have shown promising results in inhibiting cancer cell proliferation. The structure-activity relationship (SAR) studies reveal that specific substitutions on the thiazole ring can enhance anticancer activity:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| 13 | Jurkat | < 1 | Anti-Bcl-2 |
| 22 | HT29 | 0.34 | Antiproliferative |
| 35a | Various | 0.58 | CA-III inhibitor |
The presence of electron-donating groups on the phenyl ring and specific functional groups on the thiazole ring have been shown to be crucial for enhancing cytotoxic effects against various cancer cell lines, including non-small cell lung cancer (NCI-H522), colon cancer (HT29), and breast cancer (MCF7) .
Antimicrobial Activity
Thiazole derivatives have also been explored for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been assessed against both Gram-positive and Gram-negative bacteria. A summary of findings regarding antimicrobial activity is presented below:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| E. coli | Effective | 15 µg/mL |
| S. aureus | Effective | 10 µg/mL |
| A. niger | Moderate | 20 µg/mL |
The SAR analysis suggests that modifications on the thiazole ring can significantly influence the antimicrobial efficacy of the compounds .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Induction of Apoptosis : Studies indicate that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of thiazole-based compounds in preclinical models:
- Study on Antitumor Activity : A study demonstrated that specific thiazole derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating superior anticancer potential.
- Antimicrobial Efficacy : Another research effort showed that certain thiazole-based compounds had significant antibacterial effects against resistant strains of bacteria, suggesting their potential as new antimicrobial agents.
Q & A
Q. How can researchers optimize the synthetic yield of N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]furan-2-carboxamide while minimizing side products?
Methodological Answer:
- Key Steps :
- Reagent Selection : Use high-purity starting materials (e.g., furan-2-carboxylic acid derivatives and 4-cyclohexyl-1,3-thiazol-2-ylmethylamine) to reduce impurities .
- Reaction Conditions : Employ reflux conditions (e.g., 120°C for 18 h in 1,4-dioxane) to ensure complete acylation, as demonstrated in analogous furan-carboxamide syntheses .
- Purification : Recrystallize from chloroform/methanol (1:1 v/v) to remove unreacted intermediates. Monitor purity via thin-layer chromatography (TLC) using Merck Silica Gel 60 F254 plates .
- Critical Factors :
- Temperature control to prevent decomposition.
- Use of anhydrous solvents to avoid hydrolysis.
Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR (400 MHz, DMSO-d6): Identify characteristic peaks for the cyclohexyl group (δ 1.2–1.8 ppm), thiazole protons (δ 7.2–7.5 ppm), and furan protons (δ 6.4–7.1 ppm) .
- 13C NMR : Confirm carbonyl (C=O) signals at ~165–170 ppm and thiazole/furan aromatic carbons .
2. Infrared Spectroscopy (IR) : Detect C=O stretching (~1670 cm⁻¹) and N-H bending (~3290 cm⁻¹) in the amide linkage .
3. High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
| Technique | Key Peaks/Signals | Purpose | Reference |
|---|---|---|---|
| 1H NMR | Cyclohexyl (δ 1.2–1.8) | Confirm substituents | |
| IR | C=O (~1670 cm⁻¹) | Validate amide bond | |
| HPLC | Retention time (~8 min) | Purity assessment |
Advanced Research Questions
Q. How does the substitution pattern on the thiazole and furan rings influence the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to enhance metabolic stability, as seen in antifungal thiazolidinone-chromone hybrids .
- Furan Adjustments : Replace the furan with a thiophene or pyridine ring to evaluate changes in target binding affinity (e.g., using analogues from ) .
- Cyclohexyl Group : Compare activity with smaller (e.g., methyl) or bulkier (e.g., adamantyl) substituents to assess steric effects on receptor interaction.
Q. What computational approaches can predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- In Silico Workflow :
- Molecular Docking : Use AutoDock Vina to model binding poses against targets like cyclooxygenase-2 (COX-2) or kinase domains. Prioritize docking scores and hydrogen-bonding interactions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability. Gaussian 09 with B3LYP/6-31G* basis set is recommended .
- Pharmacophore Modeling : Identify critical pharmacophoric features (e.g., hydrogen-bond acceptors in the furan ring) using Schrödinger’s Phase .
Q. How can researchers resolve contradictions in biological activity data across different assays or cell lines?
Methodological Answer:
- Troubleshooting Protocol :
- Assay Validation : Verify cell line authenticity (e.g., STR profiling) and ensure consistent assay conditions (e.g., serum-free media for cytotoxicity tests) .
- Orthogonal Assays : Cross-validate results using complementary methods (e.g., Western blotting alongside ELISA for protein inhibition) .
- Purity Reassessment : Reanalyze compound purity via HPLC and NMR to rule out batch-to-batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
